trans-2-(3-(Methoxycarbonyl)phenyl)cyclopropanecarboxylic acid
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Overview
Description
rac-(1R,2R)-2-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid: is a cyclopropane derivative with a methoxycarbonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
rac-(1R,2R)-2-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3S)-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid
- (1S,3R)-cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid
Uniqueness
rac-(1R,2R)-2-[3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts significant strain and reactivity compared to similar compounds with larger ring systems. This structural feature can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1597426-92-0 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(1R,2R)-2-(3-methoxycarbonylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-16-12(15)8-4-2-3-7(5-8)9-6-10(9)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14)/t9-,10+/m0/s1 |
InChI Key |
ZSZHPCLRNUZTBE-VHSXEESVSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@@H]2C[C@H]2C(=O)O |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CC2C(=O)O |
Origin of Product |
United States |
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